2-(4-Methoxyphenyl)-2-morpholinoacetamide
Overview
Description
2-(4-Methoxyphenyl)-2-morpholinoacetamide, also known as MEM, is a chemical compound that has been extensively studied for its potential therapeutic applications. MEM belongs to the class of N-substituted morpholinyl amides and has been shown to exhibit a range of biological activities. In
Mechanism of Action
Target of Action
The primary targets of 2-(4-Methoxyphenyl)-2-morpholinoacetamide are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain, both found in Alcaligenes faecalis . These enzymes play a crucial role in the metabolism of aralkylamines, which are involved in various biological processes.
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes in the metabolic processes involving aralkylamines
Biochemical Pathways
The biochemical pathways affected by 2-(4-Methoxyphenyl)-2-morpholinoacetamide are likely related to the metabolism of aralkylamines. The compound’s interaction with Aralkylamine dehydrogenase could potentially affect downstream effects related to the metabolism of these molecules . .
Result of Action
Given its targets, it is plausible that the compound could influence the metabolism of aralkylamines, potentially affecting various biological processes . .
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-Methoxyphenyl)-2-morpholinoacetamide is its low toxicity and high selectivity for cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of 2-(4-Methoxyphenyl)-2-morpholinoacetamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-Methoxyphenyl)-2-morpholinoacetamide and its potential side effects.
Future Directions
There are several future directions for research on 2-(4-Methoxyphenyl)-2-morpholinoacetamide. One area of interest is the development of 2-(4-Methoxyphenyl)-2-morpholinoacetamide-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-Methoxyphenyl)-2-morpholinoacetamide and its potential side effects. Other areas of interest include the development of new synthesis methods for 2-(4-Methoxyphenyl)-2-morpholinoacetamide and the investigation of its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 2-(4-Methoxyphenyl)-2-morpholinoacetamide is a promising chemical compound with a range of potential therapeutic applications. Its low toxicity and selectivity for cancer cells make it a promising candidate for the development of anticancer drugs. Additionally, 2-(4-Methoxyphenyl)-2-morpholinoacetamide has been shown to have neuroprotective, anti-inflammatory, and analgesic properties. However, more research is needed to fully understand the mechanism of action of 2-(4-Methoxyphenyl)-2-morpholinoacetamide and its potential side effects.
Synthesis Methods
The synthesis of 2-(4-Methoxyphenyl)-2-morpholinoacetamide involves the reaction of 4-methoxyphenyl isocyanate with morpholine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield 2-(4-Methoxyphenyl)-2-morpholinoacetamide. This method has been optimized to produce high yields of 2-(4-Methoxyphenyl)-2-morpholinoacetamide with good purity and can be easily scaled up for large-scale production.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-morpholinoacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, and antifungal activities. 2-(4-Methoxyphenyl)-2-morpholinoacetamide has also been investigated for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, 2-(4-Methoxyphenyl)-2-morpholinoacetamide has been shown to have anti-inflammatory and analgesic properties.
properties
IUPAC Name |
2-(4-methoxyphenyl)-2-morpholin-4-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-11-4-2-10(3-5-11)12(13(14)16)15-6-8-18-9-7-15/h2-5,12H,6-9H2,1H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDSSTLGCJFDOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)N)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269258 | |
Record name | α-(4-Methoxyphenyl)-4-morpholineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-morpholinoacetamide | |
CAS RN |
83898-16-2 | |
Record name | α-(4-Methoxyphenyl)-4-morpholineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83898-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-(4-Methoxyphenyl)morpholine-4-acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 83898-16-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-(4-Methoxyphenyl)-4-morpholineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(4-methoxyphenyl)morpholine-4-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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